N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-10-8-15(11-13-7-9-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,9,12H,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHTVIKQSLFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan ring : Contributes to its reactivity and biological interactions.
- Methoxyethyl group : Enhances solubility and may influence pharmacokinetics.
- Benzenesulfonamide moiety : Known for its role in enzyme inhibition and antimicrobial activity.
The molecular formula is , with a molecular weight of approximately 320.36 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thus inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial action and cancer therapy.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar mechanisms by interfering with bacterial folate synthesis, which is crucial for nucleic acid production.
- Anticancer Potential : Research indicates that compounds with sulfonamide structures can inhibit pathways involved in cancer progression, such as the MEK/ERK signaling pathway. This inhibition can lead to reduced proliferation of cancer cells .
Research Findings
Several studies have explored the biological activity and potential therapeutic applications of this compound:
- Study on Antimicrobial Properties : A study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections .
- Anticancer Studies : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells, indicating its potential as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy :
- A recent investigation evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.
-
Cancer Cell Proliferation :
- In a study assessing cell viability in response to treatment with the compound, results showed a dose-dependent reduction in cell proliferation across multiple cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide and related sulfonamide derivatives:
Substituent Effects on Physicochemical Properties
- Heterocyclic vs. In contrast, ethyl or benzyl groups () increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The 2-methoxyethyl substituent in the target compound provides a flexible, polar side chain, likely improving solubility compared to the rigid thiophen-2-ylmethyl group in .
- The target compound lacks such modifications, suggesting a more neutral electronic profile.
Crystallographic and Structural Insights
- Crystal Packing : Sulfonamide derivatives with flexible substituents (e.g., 2-methoxyethyl) tend to form less dense crystal lattices compared to rigid analogs (e.g., benzimidazole in ), as observed in studies using SHELX software for structure refinement .
- Hydrogen Bonding : The methoxyethyl group’s ether oxygen may participate in hydrogen bonding, a feature absent in purely alkyl or aryl-substituted analogs ().
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of furan-3-carbaldehyde with a secondary amine precursor (e.g., N-(2-methoxyethyl)benzenesulfonamide). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane/methanol mixtures), and catalytic conditions (e.g., sodium cyanoborohydride) to improve yield and purity. Post-synthesis purification typically employs flash column chromatography with gradients of NH₄OH/MeOH/CH₂Cl₂ .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming bond geometries and stereochemistry. Complementary techniques include:
- NMR : Assigning proton environments (e.g., δ 3.24 ppm for CH₂ groups adjacent to nitrogen) .
- HRMS : Verifying molecular ion peaks (e.g., [M+H]+ at m/z 350.1298) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens should focus on antimicrobial activity (e.g., MIC assays against E. coli and S. aureus) and enzyme inhibition (e.g., COX-2 selectivity via fluorometric assays). Protocols from analogous sulfonamides suggest using 10–100 µM concentration ranges and comparing to standard inhibitors (e.g., NS-398 for COX-2) .
Advanced Research Questions
Q. How do electronic effects of the furan and methoxy groups influence its reactivity in nucleophilic substitutions?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) can quantify electron-withdrawing/donating effects. Experimentally, competitive reactions with electrophiles (e.g., iodomethane) in polar aprotic solvents (DMF, DMSO) reveal substituent-directed regioselectivity. LC-MS monitors intermediate formation .
Q. What strategies resolve contradictions in crystallographic data vs. computational docking for receptor binding?
- Methodological Answer : Discrepancies arise from flexible side chains in docking models. Refinement strategies include:
- Twinning analysis : Using SHELXD to handle pseudo-symmetry in crystal lattices .
- MD Simulations : Running 100-ns trajectories to assess dynamic binding poses (e.g., with GROMACS) .
Q. How can structure-activity relationships (SAR) be systematically explored for therapeutic potential?
- Methodological Answer : Design a congener library with variations at the furan (e.g., 2-furan vs. 3-furan) and methoxyethyl groups. Evaluate using:
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7).
- ADMET profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA) .
Q. What advanced spectroscopic methods elucidate its interaction with biological targets?
- Methodological Answer :
- SPR Spectroscopy : Quantify binding kinetics (ka/kd) to immobilized enzymes (e.g., farnesyltransferase) .
- STD-NMR : Identify key binding epitopes by saturating protein signals and observing ligand NOEs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
